(R)-tert-butyl 3-((R)-(2-azidoethoxy)(3-chlorophenyl)methyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (3R)-3-[(R)-2-azidoethoxy-(3-chlorophenyl)methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN4O3/c1-19(2,3)27-18(25)24-10-5-7-15(13-24)17(26-11-9-22-23-21)14-6-4-8-16(20)12-14/h4,6,8,12,15,17H,5,7,9-11,13H2,1-3H3/t15-,17+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSFWWNXCPXGRJ-WBVHZDCISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(C2=CC(=CC=C2)Cl)OCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)[C@H](C2=CC(=CC=C2)Cl)OCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101119671 | |
| Record name | 1,1-Dimethylethyl (3R)-3-[(R)-(2-azidoethoxy)(3-chlorophenyl)methyl]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101119671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942145-05-3 | |
| Record name | 1,1-Dimethylethyl (3R)-3-[(R)-(2-azidoethoxy)(3-chlorophenyl)methyl]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=942145-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl (3R)-3-[(R)-(2-azidoethoxy)(3-chlorophenyl)methyl]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101119671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(R)-tert-butyl 3-((R)-(2-azidoethoxy)(3-chlorophenyl)methyl)piperidine-1-carboxylate, with the CAS number 942145-05-3, is a synthetic compound characterized by its complex structure and potential biological activities. This compound belongs to the class of piperidine derivatives, which have been studied for various pharmacological effects, including their role as enzyme inhibitors and in therapeutic applications.
- Molecular Formula : C19H27ClN4O3
- Molecular Weight : 394.89568 g/mol
- Chemical Structure : The compound features a piperidine ring, which is substituted with a tert-butyl group and an azidoethoxy moiety attached to a chlorophenyl group.
| Property | Value |
|---|---|
| Molecular Formula | C19H27ClN4O3 |
| Molecular Weight | 394.89568 g/mol |
| CAS Number | 942145-05-3 |
| Purity | >98% |
Pharmacological Potential
Research indicates that compounds similar to this compound exhibit various biological activities, particularly in the realm of enzyme inhibition. The presence of the piperidine structure is often associated with neuroactive properties and potential therapeutic uses in treating neurological disorders.
-
Enzyme Inhibition :
- Piperidine derivatives have been highlighted for their ability to inhibit enzymes such as renin, which plays a crucial role in blood pressure regulation and cardiovascular health. The specific mechanism by which this compound interacts with these enzymes requires further investigation but suggests potential applications in hypertension management .
- Neuroprotective Effects :
Study on Renin Inhibition
A study published in the European Patent Office highlights the effectiveness of certain piperidine derivatives as renin inhibitors. Although specific data on this compound is limited, the structural similarities suggest it may possess comparable inhibitory activity against renin, warranting further experimental validation .
Neuroactive Properties
Research into related piperidine compounds has demonstrated their ability to modulate neuronal activity, indicating that this compound could similarly influence synaptic transmission and neuronal health. This opens avenues for exploration in neuropharmacology .
Q & A
Basic: What are the optimal reaction conditions for synthesizing (R)-tert-butyl 3-((R)-(2-azidoethoxy)(3-chlorophenyl)methyl)piperidine-1-carboxylate?
Methodological Answer:
Synthesis typically involves multi-step routes, including alkylation, azide incorporation, and stereochemical control. Key steps may include:
- Alkylation of a piperidine precursor with tert-butyl bromoacetate under basic conditions (e.g., NaH or KOtBu in THF at 0–20°C) .
- Azide introduction via nucleophilic substitution, using reagents like NaN₃ in polar aprotic solvents (e.g., DMF) under inert atmosphere .
- Chiral resolution via chromatography or enzymatic methods to isolate the (R,R)-diastereomer .
Critical Parameters:
- Temperature control (0–20°C) minimizes side reactions during alkylation .
- Use of anhydrous solvents ensures high yields in azide coupling .
Basic: How can researchers safely handle the azide functional group in this compound?
Methodological Answer:
Azides pose explosion and toxicity risks. Mitigation strategies include:
- Small-scale reactions to reduce hazardous buildup .
- Personal protective equipment (PPE): Respiratory protection, nitrile gloves, and face shields to prevent inhalation/skin contact .
- Neutralization protocols: Quench excess azide with NaNO₂ or Ce(SO₄)₂ in acidic conditions before disposal .
Advanced: How does the stereochemistry at the piperidine and benzylic positions influence biological activity?
Methodological Answer:
The (R,R)-configuration is critical for target binding. For example:
- Enantiomeric pairs of similar piperidine derivatives show >10-fold differences in receptor affinity due to steric clashes in the (S,S)-form .
- 3-Chlorophenyl orientation affects π-π stacking with hydrophobic pockets in enzyme active sites .
Experimental Validation: - Use chiral HPLC (e.g., Chiralpak AD-H column) to confirm stereopurity .
- Molecular docking simulations predict binding modes .
Advanced: What analytical techniques are recommended for characterizing this compound’s purity and structure?
Methodological Answer:
- NMR (¹H/¹³C): Assign peaks to confirm tert-butyl (δ 1.2–1.4 ppm), azide (no direct proton), and piperidine ring protons (δ 3.0–4.0 ppm) .
- HRMS: Verify molecular ion ([M+H]⁺) and fragmentation patterns .
- IR Spectroscopy: Identify azide stretches (~2100 cm⁻¹) .
Data Contradictions:
Basic: What purification methods are effective for isolating this compound?
Methodological Answer:
- Flash chromatography: Use silica gel with gradient elution (hexane:EtOAc 8:2 to 6:4) .
- Recrystallization: Tert-butyl esters often crystallize well from ethanol/water mixtures .
- Safety Note: Avoid drying azide-containing fractions under vacuum at high temperatures .
Advanced: How can researchers resolve low yields in the azide coupling step?
Methodological Answer:
Low yields often stem from:
- Competing elimination: Use bulky bases (e.g., DBU) instead of K₂CO₃ to suppress β-hydride elimination .
- Moisture sensitivity: Activate molecular sieves (3Å) in DMF before reaction .
Troubleshooting Table:
| Issue | Solution | Reference |
|---|---|---|
| Low conversion | Increase NaN₃ stoichiometry (1.5 eq.) | |
| Side products | Switch solvent to DMSO for better solubility |
Basic: What are the storage conditions to ensure compound stability?
Methodological Answer:
- Temperature: Store at –20°C in amber vials to prevent azide degradation .
- Desiccant: Include silica gel packs to avoid hydrolysis of the tert-butyl ester .
- Incompatibilities: Keep away from strong oxidizers (e.g., peroxides) .
Advanced: How can computational modeling guide the design of derivatives with improved bioactivity?
Methodological Answer:
- QSAR Studies: Correlate substituent electronegativity (e.g., 3-Cl vs. 3-F) with target binding .
- MD Simulations: Predict conformational stability of the azidoethoxy side chain in aqueous environments .
Case Study:
Replacing 3-chlorophenyl with 3-fluorophenyl increased metabolic stability in hepatic microsomes by 40% .
Basic: What are the acute toxicity profiles of this compound?
Methodological Answer:
- Oral/Dermal LD₅₀: Category 4 toxicity (300–2000 mg/kg) in rodent models .
- First Aid: For skin contact, wash with 10% NaHCO₃ solution to neutralize acidic metabolites .
Advanced: How to address discrepancies in reported synthetic yields across literature?
Methodological Answer:
Contradictions arise from:
- Reagent purity: Use freshly distilled triethylamine to avoid amine-induced side reactions .
- Catalyst choice: DMAP (5 mol%) improves acylation efficiency vs. pyridine .
Validation Protocol: - Reproduce methods from independent sources (e.g., ).
- Conduct kinetic studies to identify rate-limiting steps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
